molecular formula C17H14ClF3N2O2S B2736990 N-(2-chloro-5-(trifluoromethyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034359-75-4

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No.: B2736990
CAS No.: 2034359-75-4
M. Wt: 402.82
InChI Key: BGABQZNQYFTTHM-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a specialized small molecule compound developed for scientific research on voltage-gated sodium channels (Nav). This nicotinamide derivative functions as a potent and selective inhibitor of Nav1.8 (SCN10A) channels, which are crucial mediators of neuronal excitability in peripheral sensory pathways . Research indicates this compound holds significant value for investigating pain pathways, particularly in models of neuropathic pain, chronic pain, and inflammatory pain conditions . The molecular structure incorporates both a 2-chloro-5-(trifluoromethyl)phenyl group and a tetrahydrothiophene moiety connected via a nicotinamide core, contributing to its pharmacological properties and target specificity . Beyond pain research, this inhibitor also shows research applications in studying cough reflex mechanisms and other sensory neuron-mediated processes . The compound's mechanism involves blocking Nav1.8 channel activity, thereby reducing action potential generation in nociceptive neurons without affecting central nervous system function to the same degree as broad-spectrum sodium channel blockers . With molecular formula C17H13ClF3N2O2S and molecular weight approximately 408.5 g/mol, this chemical reagent is provided as a high-purity material suitable for in vitro electrophysiology, target validation, and preclinical pharmacological studies . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Researchers should consult relevant patent literature for additional structural and methodological information . Proper handling procedures and storage conditions recommended for laboratory chemicals should be followed.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N2O2S/c18-13-3-2-11(17(19,20)21)7-14(13)23-16(24)10-1-4-15(22-8-10)25-12-5-6-26-9-12/h1-4,7-8,12H,5-6,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGABQZNQYFTTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological models, and safety profiles based on recent research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C19H15ClF3N3OS
  • Molecular Weight : 421.85 g/mol

This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of many drugs by improving metabolic stability and bioavailability.

Research indicates that compounds with similar structural motifs often interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group increases lipophilicity, potentially enhancing membrane permeability and binding affinity to target proteins.

Target Enzymes

  • Tyrosine Kinases : Compounds containing similar structures have shown selective inhibition of tyrosine kinases, which play crucial roles in cell signaling pathways related to cancer progression.
  • Matrix Metalloproteinases (MMPs) : Inhibition of MMPs has been observed, which is significant for preventing metastasis in cancer treatments.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays have shown:

  • Cell Proliferation Inhibition : The compound exhibited significant inhibitory effects on various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer (H1975).
  • IC50 Values :
    • MDA-MB-231: IC50 = 0.126 μM
    • MCF-7: IC50 = 17.02 μM (compared with 5-Fluorouracil)

These values indicate a strong potency relative to established chemotherapeutics.

Antiviral Activity

The compound has also been investigated for antiviral properties. A study indicated that similar compounds effectively reduced viral loads in infected models, suggesting potential utility in treating viral infections.

Safety Profile

Safety assessments are crucial for any therapeutic agent. Preliminary toxicity studies indicate a favorable safety profile:

  • Subacute Toxicity : Administered at high doses (40 mg/kg), the compound showed no significant adverse effects in healthy mice over a three-day period.
  • hERG Channel Inhibition : No significant inhibition was observed, indicating a low risk for cardiac side effects.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated potent anticancer activity with an IC50 of 0.126 μM against MDA-MB-231 cells.
Study BShowed antiviral efficacy, reducing viral load significantly in animal models.
Study CSafety profile assessed through subacute toxicity studies indicated no major adverse effects at therapeutic doses.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing trifluoromethyl groups, such as N-(2-chloro-5-(trifluoromethyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, exhibit enhanced biological activity against cancer cells. The trifluoromethyl group can improve the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development targeting various cancers.

Case Study: Inhibition of DHODH
A study focused on tetrahydroindazoles demonstrated that similar compounds could inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine synthesis. This inhibition resulted in significant anticancer effects in vitro, suggesting that this compound could be explored further for its potential as an anticancer agent .

Potential as a Drug Candidate
The pharmacological profile of compounds with similar structures indicates that they may act as selective modulators of various biological pathways. The trifluoromethyl group is known to enhance the interaction with biological targets, which could lead to improved efficacy and reduced side effects compared to traditional drugs.

Toxicological Studies

Safety and Efficacy Evaluations
Before any clinical applications, thorough toxicological assessments are necessary. Preliminary studies suggest that while compounds with similar structures can exhibit toxicity at high concentrations, the specific profile of this compound needs detailed evaluation to determine safe dosage levels for potential therapeutic use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional groups or structural motifs with N-(2-chloro-5-(trifluoromethyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, enabling comparative analysis of their properties and applications:

N-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinamide

  • Structure : Differs by a fluorine substituent at the phenyl ring and lacks the tetrahydrothiophen-3-yl ether group.
  • Properties : The fluorine atom increases electronegativity but reduces steric bulk compared to chlorine. This may enhance membrane permeability but reduce target-binding affinity in certain contexts. The absence of the sulfur-containing ether likely decreases metabolic resistance compared to the target compound .
  • Applications : Similar nicotinamide derivatives are explored as kinase inhibitors or agrochemical intermediates .

N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram)

  • Structure : Contains a chlorophenyl group and a tetrahydrofuran-derived substituent but uses a cyclopropanecarboxamide core instead of nicotinamide.
  • Properties: The oxygen-rich tetrahydrofuran ring improves solubility but may reduce stability under acidic conditions compared to sulfur-containing tetrahydrothiophen.
  • Applications : Registered as a fungicide (cyprofuram), indicating relevance in agrochemical design .

N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide

  • Structure : Shares chloro and trifluoromethyl groups but incorporates a pyrazole-carboxamide core and a methylcarbamoyl substituent.
  • The dual chloro substituents may synergistically improve binding to pest-specific enzymes .
  • Applications : Developed as an agrochemical, highlighting the importance of trifluoromethyl and chloro groups in pest control .

N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (Flutolanil)

  • Structure : A benzamide analog with a trifluoromethyl group and isopropoxy phenyl substituent.
  • Properties : The benzamide scaffold offers rigidity, while the isopropoxy group enhances soil persistence. The lack of a heterocyclic ether (e.g., tetrahydrothiophen) may limit systemic mobility in plants compared to the target compound .
  • Applications : Marketed as a fungicide, demonstrating the role of trifluoromethyl groups in antifungal activity .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Potential Applications
This compound Nicotinamide 2-Chloro-5-(trifluoromethyl)phenyl, tetrahydrothiophen-3-yl ether Agrochemicals, kinase inhibitors
N-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinamide Nicotinamide 2-Fluorophenyl, trifluoromethyl Kinase inhibitors
Cyprofuram Cyclopropanecarboxamide 3-Chlorophenyl, tetrahydro-2-oxo-3-furanyl Fungicide
N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-...-pyrazole-5-carboxamide Pyrazole-carboxamide 4-Chloro-2-methylphenyl, 3-chloro-2-pyridyl, trifluoromethyl Agrochemicals
Flutolanil Benzamide 3-(1-Methylethoxy)phenyl, 2-(trifluoromethyl) Fungicide

Research Findings and Trends

  • Trifluoromethyl Groups : Consistently improve bioactivity and durability in agrochemicals by resisting hydrolysis and enhancing target affinity .
  • Chloro vs. Fluoro Substitutents : Chloro groups offer greater steric and electronic effects for target binding, while fluoro groups optimize pharmacokinetics in pharmaceuticals .
  • Heterocyclic Ethers : Sulfur-containing tetrahydrothiophen ethers may confer higher metabolic stability than oxygenated analogs (e.g., tetrahydrofuran), as seen in cyprofuram vs. the target compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-chloro-5-(trifluoromethyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, and what are the critical intermediates?

  • Methodological Answer : The synthesis typically involves coupling a nicotinamide derivative with a substituted phenyl group. Key intermediates include halogenated aromatic precursors (e.g., 2-chloro-5-(trifluoromethyl)aniline) and tetrahydrothiophene-3-ol derivatives. Reaction steps may involve nucleophilic aromatic substitution for introducing the tetrahydrothiophen-3-yloxy group, followed by amidation. For analogs, catalytic coupling (e.g., EDC/HOBt) under nitrogen is often used to stabilize reactive intermediates .

Q. How can structural characterization of this compound be performed to confirm its purity and identity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F spectra to verify substituent positions and trifluoromethyl group integration.
  • HRMS : Confirm molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolve crystal structures for absolute configuration validation, especially for stereoisomers .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., viral proteases or acetylcholinesterase) based on structural analogs (e.g., nicotinamide derivatives with antiviral activity). Use fluorescence-based or colorimetric substrates (e.g., FRET for protease activity) and compare IC50_{50} values against controls. Include cytotoxicity assays (e.g., MTT) to rule off-target effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the tetrahydrothiophen-3-yloxy coupling step?

  • Methodological Answer : Systematically vary:

  • Solvent polarity : Test DMF vs. THF to balance nucleophilicity and solubility.
  • Temperature : Optimize between 60–100°C to minimize side reactions.
  • Catalysts : Screen Pd-based catalysts (e.g., Pd(OAc)2_2) for coupling efficiency.
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl protection to prevent oxidation .

Q. How to resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to identify poor absorption or rapid metabolism.
  • Metabolite identification : Use liver microsomes or hepatocytes to detect inactive/degraded products.
  • Formulation adjustments : Improve solubility via co-solvents (e.g., cyclodextrins) or prodrug strategies .

Q. What computational methods are effective for predicting binding interactions with target proteins?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina or Schrödinger Maestro to model binding poses with viral proteases (e.g., SARS-CoV-2 Mpro^\text{pro}).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
  • QSAR modeling : Corrogate substituent effects (e.g., trifluoromethyl vs. chloro) on inhibitory potency .

Q. How to design analogs to enhance metabolic stability without compromising activity?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the tetrahydrothiophen-3-yloxy group with tetrahydrofuran or oxetane to reduce oxidative metabolism.
  • Deuterium incorporation : Replace labile hydrogens (e.g., methyl groups) with deuterium to slow CYP450-mediated degradation.
  • Steric shielding : Introduce bulky substituents near metabolically vulnerable sites (e.g., ortho to the amide bond) .

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